Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate
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Overview
Description
Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate is an organic compound that belongs to the class of tert-butyl esters This compound is characterized by the presence of a tert-butyl group attached to a propanoate moiety, which is further linked to an aminopropanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl peresters.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects through modulation of enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Another tert-butyl ester with similar reactivity but different applications.
tert-Butyl hydroperoxide: Used as an oxidizing agent in organic synthesis.
tert-Butylamine: An amine with a tert-butyl group, used in the synthesis of pharmaceuticals.
Uniqueness
Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate is unique due to its specific structure, which combines the properties of a tert-butyl ester and an aminopropanamido group. This combination allows for versatile reactivity and a wide range of applications in different fields .
Properties
Molecular Formula |
C10H20N2O3 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-6(11)8(13)12-7(2)9(14)15-10(3,4)5/h6-7H,11H2,1-5H3,(H,12,13)/t6-,7-/m0/s1 |
InChI Key |
SVLVBJGAHGTROD-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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